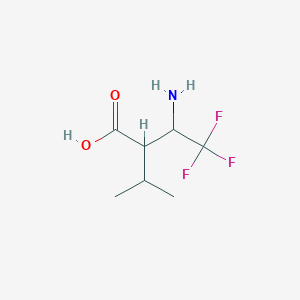

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid

Beschreibung

Eigenschaften

Molekularformel |

C7H12F3NO2 |

|---|---|

Molekulargewicht |

199.17 g/mol |

IUPAC-Name |

3-amino-4,4,4-trifluoro-2-propan-2-ylbutanoic acid |

InChI |

InChI=1S/C7H12F3NO2/c1-3(2)4(6(12)13)5(11)7(8,9)10/h3-5H,11H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

XYPSMEZSGOFVRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(C(F)(F)F)N)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: The Significance of Fluorinated β-Amino Acids in Drug Discovery

An In-Depth Technical Guide to the Proposed Synthesis of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid

The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1] β-Amino acids, particularly those bearing fluorinated substituents, are of significant interest in medicinal chemistry as they serve as crucial building blocks for peptidomimetics, enzyme inhibitors, and other therapeutic agents.[2][3] The target molecule, 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid, combines the structural features of a β-amino acid with a trifluoromethyl group, which can act as a bioisostere for proteinogenic amino acids like leucine, and an isopropyl group, which provides steric bulk and lipophilicity.[4] This guide proposes a comprehensive synthetic strategy for this novel compound, drawing upon established methodologies for the synthesis of structurally related fluorinated amino acids.

Proposed Synthetic Strategy: A Convergent Approach

A convergent and stereocontrolled synthesis is paramount for the efficient production of enantiomerically pure drug candidates. The proposed synthesis of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid is designed around a key diastereoselective Mannich-type reaction, a powerful tool for the formation of carbon-carbon bonds and the introduction of nitrogen-containing functionalities.[5][6]

The overall synthetic workflow can be visualized as follows:

Figure 1: Proposed convergent synthetic workflow for 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid.

Part 1: Synthesis of the Chiral Trifluoromethyl Imine Intermediate

The first critical step involves the preparation of a chiral trifluoromethyl imine. This intermediate is key to inducing stereoselectivity in the subsequent Mannich reaction.

Protocol 1: Chiral Imine Formation

-

Starting Materials: Trifluoroacetaldehyde ethyl hemiacetal and a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine).

-

Reaction Conditions: The condensation is typically carried out in an aprotic solvent such as dichloromethane (DCM) or toluene, often in the presence of a dehydrating agent like magnesium sulfate (MgSO₄) to drive the equilibrium towards imine formation.

-

Rationale: The use of a chiral amine is a well-established strategy for asymmetric synthesis. The stereocenter on the amine directs the nucleophilic attack of the enolate in the subsequent step, leading to a diastereoselective outcome.[5]

Part 2: The Diastereoselective Mannich-Type Reaction

The core of this synthetic proposal is the diastereoselective addition of an enolate derived from an isopropyl acetic acid derivative to the chiral trifluoromethyl imine.

Protocol 2: Mannich-Type Reaction

-

Enolate Formation: A suitable derivative of isopropyl acetic acid, such as its ester (e.g., methyl or ethyl ester), is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.

-

Addition to the Imine: The pre-formed chiral trifluoromethyl imine is then added to the enolate solution at low temperature. The reaction is carefully monitored until completion.

-

Work-up: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality of Stereoselectivity: The stereochemical outcome of the Mannich reaction is governed by the facial selectivity of the enolate addition to the imine. The chiral auxiliary on the imine nitrogen atom sterically hinders one face of the C=N double bond, forcing the enolate to attack from the less hindered face. This results in the preferential formation of one diastereomer.[5]

The proposed mechanism is illustrated below:

Figure 2: Key steps in the proposed diastereoselective Mannich reaction.

Part 3: Deprotection and Final Product Isolation

The final steps involve the removal of the chiral auxiliary and the hydrolysis of the ester to yield the target free amino acid.

Protocol 3: Deprotection and Hydrolysis

-

Removal of Chiral Auxiliary: The chiral auxiliary (e.g., α-methylbenzyl group) can be removed by catalytic hydrogenation. This is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[5]

-

Ester Hydrolysis: The ester group is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, treatment with lithium hydroxide (LiOH) in a mixture of THF and water is a common method for ester hydrolysis.

-

Purification: The final product, 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid, can be purified by techniques such as recrystallization or ion-exchange chromatography to obtain the desired enantiomerically pure compound.

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Expected Outcome |

| Imine Formation | Trifluoroacetaldehyde, Chiral Amine, MgSO₄ | DCM or Toluene | Room Temperature | Chiral Trifluoromethyl Imine |

| Enolate Formation | Isopropyl Acetic Acid Ester, LDA | THF | -78 | Lithium Enolate |

| Mannich Reaction | Chiral Imine, Lithium Enolate | THF | -78 to RT | Protected Diastereomeric β-Amino Acid Ester |

| Chiral Auxiliary Removal | Protected β-Amino Acid Ester, H₂, Pd/C | Methanol | Room Temperature | Deprotected β-Amino Acid Ester |

| Ester Hydrolysis | Deprotected β-Amino Acid Ester, LiOH | THF/H₂O | Room Temperature | 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid |

Alternative Synthetic Approaches

While the Mannich-type reaction is a robust strategy, other methods could also be explored:

-

Reformatsky Reaction: A Reformatsky-type reaction involving a trifluoromethyl imine and a zinc enolate of an isopropyl-substituted haloacetate could also lead to the desired β-amino acid scaffold.[5]

-

Conjugate Addition: The conjugate addition of an amine to an α,β-unsaturated ester bearing a trifluoromethyl group at the β-position and an isopropyl group at the α-position is another viable route. The stereoselectivity could be controlled by using a chiral amine or a chiral catalyst.

Conclusion

The synthesis of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid, while not explicitly described in the current literature, is highly feasible through the application of well-established synthetic methodologies. The proposed diastereoselective Mannich-type reaction offers a convergent and stereocontrolled route to this novel fluorinated β-amino acid. The successful synthesis of this compound would provide a valuable building block for the development of new therapeutic agents with potentially enhanced pharmacological properties. Further experimental validation is required to optimize the reaction conditions and assess the overall efficiency of this proposed synthetic pathway.

References

- Fochi, M., & Bernardi, L. (2021).

- Soloshonok, V. A., & Ono, T. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids.

- Sieler, J., & Burger, K. (2003). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect, 1

- Soloshonok, V. A., & Berbasov, D. O. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines.

- Soloshonok, V. A., & Ono, T. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids.

- Fochi, M., & Bernardi, L. (2021).

- Unknown. (2011). Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.

- Gajda, A., & Miller, M. J. (2019).

- Unknown. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Sorochinsky, A. E., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI, 1

- Unknown. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- Hu, J., & Zhang, W. (2008). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. ScienceDirect, 1

- Wang, G., & Schaus, S. E. (2014).

- Sorochinsky, A. E., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI, 1

- Unknown. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. ChemicalBook, 1

- DeWitt, C. C. (1937). γ-AMINOBUTYRIC ACID. Organic Syntheses, 17, 4.

- Salamon-Krokosz, K., & Mlynarski, J. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, ii, 99-117.

- Osipov, S. N., & Kolomiets, A. F. (2021).

- Koksch, B., & Huhmann, S. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals, 1

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. db-thueringen.de [db-thueringen.de]

- 3. Frontiers | Highly Diastereoselective Construction of Carbon– Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diastereoselective three-component synthesis of β-amino carbonyl compounds using diazo compounds, boranes, and acyl imines under catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Trifluoromethyl Group: A Technical Guide to the Physicochemical Properties of Trifluoromethylated Amino Acids

Introduction: The Strategic Advantage of Trifluoromethylation in Peptide and Protein Science

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged position. Its introduction into amino acids, the fundamental building blocks of peptides and proteins, imparts a unique and powerful set of physicochemical properties that can profoundly influence molecular behavior. This technical guide provides an in-depth exploration of the core physicochemical properties of trifluoromethylated amino acids, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of these remarkable molecules.

The strategic placement of a trifluoromethyl group can dramatically alter an amino acid's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These modifications are not merely incremental; they can fundamentally reshape a peptide's interaction with its biological target, enhance its resistance to enzymatic degradation, and improve its pharmacokinetic properties, such as membrane permeability and bioavailability.[1][3] This guide will delve into the causality behind these effects, providing not only a theoretical framework but also practical, field-proven experimental methodologies for their characterization.

The Inductive Effect: Modulating Acidity and Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly influences the pKa values of the ionizable groups in an amino acid: the α-carboxylic acid and the α-amino group.

1.1. Impact on the α-Carboxylic Acid Group (pKa₁)

The CF₃ group's electron-withdrawing nature stabilizes the carboxylate anion (–COO⁻) formed upon deprotonation of the carboxylic acid. This stabilization facilitates the release of the proton, resulting in a lower pKa₁ value and a stronger acidic character compared to the corresponding natural amino acid.[4] For instance, the acidity of trifluoroacetic acid is approximately 1000 times greater than that of acetic acid.[4]

1.2. Impact on the α-Amino Group (pKa₂)

Conversely, the electron-withdrawing effect of the CF₃ group destabilizes the protonated amino group (–NH₃⁺). This destabilization makes the amino group a stronger acid, meaning it will give up its proton more readily. Consequently, trifluoromethylated amino acids exhibit a lower pKa₂ value for the α-amino group, indicating a decrease in basicity .[5] This deactivation of the amino group's nucleophilicity is a critical consideration in peptide synthesis, often necessitating the development of specialized coupling strategies.[5]

Data Presentation: Comparative pKa Values

| Amino Acid Derivative | Approximate pKa₁ (α-COOH) | Approximate pKa₂ (α-NH₃⁺) | Reference Amino Acid | pKa₁ (α-COOH) | pKa₂ (α-NH₃⁺) |

| Trifluoroalanine | ~1.5 - 2.0 | ~7.5 - 8.0 | Alanine | 2.35 | 9.87[6] |

| Trifluoromethyl-proline | Varies by position | Varies by position | Proline | 2.00 | 10.60[6] |

Note: The exact pKa values can vary depending on the specific trifluoromethylated amino acid and the experimental conditions.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa values of an amino acid.[7][8][9][10]

Objective: To generate a titration curve for a trifluoromethylated amino acid and determine its pKa values.

Materials:

-

Trifluoromethylated amino acid sample

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker (50 mL)

-

Magnetic stirrer and stir bar

-

Distilled water

Procedure:

-

Sample Preparation: Prepare a 0.1 M solution of the trifluoromethylated amino acid in distilled water.

-

Initial pH Measurement: Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a magnetic stir bar and measure the initial pH.

-

Acidic Titration:

-

Fill a burette with 0.1 M HCl.

-

Add small, precise increments (e.g., 0.2 mL) of HCl to the amino acid solution while stirring.

-

Record the pH after each addition.

-

Continue until the pH drops to approximately 1.5.

-

-

Basic Titration:

-

Thoroughly rinse the pH electrode with distilled water.

-

Prepare a fresh 20 mL sample of the 0.1 M amino acid solution.

-

Fill a clean burette with 0.1 M NaOH.

-

Add small, precise increments (e.g., 0.2 mL) of NaOH to the amino acid solution while stirring.

-

Record the pH after each addition.

-

Continue until the pH rises to approximately 12.5.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the equivalents of added base (or acid) (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁, and the second to pKa₂.

-

Lipophilicity: Enhancing Hydrophobicity for Improved Permeability

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) between an octanol and water phase, is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, and membrane permeability. The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[1]

The introduction of a CF₃ group significantly increases the lipophilicity of an amino acid.[1][11][12] This is attributed to the hydrophobic nature of the fluorine atoms and the overall increase in the nonpolar surface area of the molecule. For example, trifluoromethyl-substituted prolines exhibit a hydrophobicity comparable to that of valine.[5][13] This enhanced lipophilicity can improve the passive diffusion of peptides across biological membranes.[14]

Data Presentation: Comparative Lipophilicity (logP) Values

| Amino Acid Derivative | Approximate logP | Reference Amino Acid | logP |

| 4-Trifluoromethyl-phenylalanine | ~2.5 - 3.0 | Phenylalanine | 1.38 |

| Trifluoromethyl-proline analogues | Comparable to Valine | Proline | -1.60 |

Note: logP values are highly dependent on the specific isomer and the experimental or computational method used for determination.

Experimental Protocol: Determination of logP by Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the octanol-water partition coefficient.

Objective: To experimentally determine the logP value of a trifluoromethylated amino acid.

Materials:

-

Trifluoromethylated amino acid sample

-

1-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with 1-octanol)

-

Separatory funnel

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Phases: Pre-saturate the 1-octanol with water and the water/buffer with 1-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of the trifluoromethylated amino acid in the aqueous phase to a known concentration.

-

Partitioning:

-

Add equal volumes of the octanol and the amino acid-containing aqueous phase to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the amino acid in both the octanol and aqueous phases using a suitable analytical technique.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Amino Acid]octanol / [Amino Acid]aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

-

Conformational Constraints: Guiding Peptide Structure

The steric bulk and unique electronic properties of the trifluoromethyl group can impose significant conformational constraints on the amino acid residue and, by extension, the peptide backbone. This can be a powerful tool for stabilizing specific secondary structures, such as helices or turns, which may be crucial for biological activity.

The introduction of a CF₃ group can influence the rotational freedom around the peptide bonds and the side-chain dihedral angles.[15] For instance, in trifluoromethyl-substituted prolines, the CF₃ group's preference for an equatorial position on the pyrrolidine ring can impact the cis-trans isomerization of the peptidyl-prolyl bond.[15] These conformational biases can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[16][17][18]

Experimental Workflow: Conformational Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 4. epub.jku.at [epub.jku.at]

- 5. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 6. Star Republic: Guide for Biologists [sciencegateway.org]

- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 10. sciepub.com [sciepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. One moment, please... [bdps2024.mke.org.hu]

- 13. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 19 F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00118H [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Novel Fluorinated Amino Acids: An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology and drug discovery. This guide provides a comprehensive technical overview of the primary spectroscopic techniques employed to characterize these novel fluorinated analogs. With a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, Mass Spectrometry (MS), and Vibrational Spectroscopy, this document offers researchers, scientists, and drug development professionals a detailed exploration of the principles, experimental workflows, and data interpretation intricacies associated with these powerful analytical methods. By synthesizing technical accuracy with field-proven insights, this guide aims to equip readers with the knowledge to effectively leverage spectroscopic data for the advancement of their research and development endeavors.

The Ascendancy of Fluorinated Amino Acids in Modern Drug Discovery

The substitution of hydrogen with fluorine in amino acids offers a subtle yet profound modification that can dramatically alter the physicochemical properties of peptides and proteins.[1][] This is primarily due to fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond.[1] Consequently, the introduction of fluorine can enhance metabolic stability, modulate pKa, influence conformation, and improve binding affinity and selectivity of bioactive peptides.[3] These attributes make fluorinated amino acids highly sought-after building blocks in the design of novel therapeutics, from enzyme inhibitors to imaging agents.[3]

The unique spectroscopic properties of the fluorine nucleus, particularly its 100% natural abundance and spin of ½, provide a powerful handle for analytical characterization.[1][4] This guide will delve into the core spectroscopic methodologies that are indispensable for elucidating the structure, purity, and behavior of these valuable compounds.

Unraveling Molecular Structure and Dynamics with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of fluorinated amino acids and the proteins into which they are incorporated. Its ability to provide detailed information about the chemical environment of individual atoms makes it an unparalleled tool for this purpose.

¹⁹F NMR: A Sensitive Probe of the Local Environment

¹⁹F NMR is arguably the most powerful technique for studying fluorinated biomolecules.[1][5] The ¹⁹F nucleus boasts a high gyromagnetic ratio and, being naturally absent in biological systems, offers a background-free window for observation.[4][5] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an exceptional reporter of conformational changes, ligand binding, and protein-protein interactions.[6][7]

Key Advantages of ¹⁹F NMR:

-

High Sensitivity: The ¹⁹F nucleus has a receptivity that is 83% of that of ¹H.[8]

-

Wide Chemical Shift Range: The large chemical shift dispersion of over 400 ppm allows for the resolution of individual fluorine signals even in large proteins.[6][8]

-

Background-Free Spectra: The absence of endogenous fluorine in biological systems results in clean spectra with high signal-to-noise ratios.[5]

-

Reporter of Subtle Changes: The ¹⁹F chemical shift is highly sensitive to changes in solvent exposure, electrostatic interactions, and conformational dynamics.[7]

Experimental Workflow for Protein-Observed ¹⁹F NMR (PrOF NMR):

The PrOF NMR approach has gained significant traction for fragment-based drug discovery and ligand screening.[4][9] The workflow involves incorporating a fluorinated amino acid into a target protein and then monitoring the changes in the ¹⁹F NMR spectrum upon the addition of potential ligands.

Caption: Workflow for Protein-Observed ¹⁹F NMR (PrOF NMR) screening.

Protocol for a Typical 1D ¹⁹F NMR Experiment:

A standard 1D ¹⁹F NMR experiment for a fluorinated protein is often straightforward.[9]

-

Sample Preparation: Prepare a sample of the fluorinated protein at a concentration typically between 25-100 µM in a suitable buffer containing 5-10% D₂O for signal locking.[9]

-

Spectrometer Setup: Tune the NMR probe to the ¹⁹F frequency. A standard 500 MHz spectrometer will have a ¹⁹F frequency of approximately 470 MHz.[9]

-

Acquisition Parameters:

-

Pulse Angle: A 30-90° pulse angle is typically used.[9]

-

Relaxation Delay: A short relaxation delay (e.g., 0.2-1.0 s) is often sufficient due to the efficient relaxation of the ¹⁹F nucleus.[9]

-

Acquisition Time: An acquisition time of around 0.05 s is common.[9]

-

Decoupling: Proton decoupling is generally not required for simple 1D spectra.[9]

-

-

Referencing: Spectra are commonly referenced to an external standard such as trifluoroacetic acid (TFA) at -76.55 ppm.[9]

Data Interpretation:

Changes in the ¹⁹F NMR spectrum upon ligand binding provide a wealth of information:

-

Chemical Shift Perturbations (CSPs): A change in the chemical shift of a fluorine resonance indicates that the binding event has altered the local environment of that residue.

-

Line Broadening: An increase in the linewidth of a signal can suggest a change in the dynamics of that region of the protein upon ligand binding.

-

Dissociation Constant (Kd) Determination: By titrating the protein with increasing concentrations of a ligand and monitoring the CSPs, the dissociation constant (Kd) can be calculated, providing a quantitative measure of binding affinity.[4]

¹H and ¹³C NMR: A Complete Structural Picture

While ¹⁹F NMR is a powerful tool, a comprehensive structural characterization of a novel fluorinated amino acid requires the analysis of its ¹H and ¹³C NMR spectra. These spectra provide information about the carbon-hydrogen framework of the molecule.

Key Information from ¹H and ¹³C NMR:

-

Proton and Carbon Environments: The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra confirm the overall structure of the amino acid.

-

Diastereotopic Protons: The presence of a fluorine atom can often render adjacent methylene protons diastereotopic, leading to more complex splitting patterns that can provide conformational information.

-

J-Coupling: Scalar couplings (J-couplings) between ¹H, ¹³C, and ¹⁹F nuclei provide through-bond connectivity information and can be used to confirm the position of the fluorine substituent. Through-space ¹⁹F-¹⁹F scalar couplings can also be observed, providing information on the spatial proximity of fluorinated residues.[10]

Table 1: Typical NMR Spectroscopic Data for a Novel Fluorinated Amino Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 4.25 | ddd | JHα-Hβ1 = 8.5, JHα-Hβ2 = 4.0, JHα-F = 1.5 | α-proton |

| ¹H | 3.15 | dddd | JHβ1-Hβ2 = 14.5, JHβ1-Hα = 8.5, JHβ1-F = 25.0 | β-proton 1 |

| ¹H | 2.90 | dddd | JHβ2-Hβ1 = 14.5, JHβ2-Hα = 4.0, JHβ2-F = 45.0 | β-proton 2 |

| ¹³C | 175.2 | s | - | Carbonyl carbon |

| ¹³C | 55.8 | d | JCα-F = 2.5 | α-carbon |

| ¹³C | 38.1 | d | JCβ-F = 20.0 | β-carbon |

| ¹⁹F | -210.5 | ddd | JF-Hβ2 = 45.0, JF-Hβ1 = 25.0, JF-Hα = 1.5 | Fluorine |

Confirming Identity and Purity with Mass Spectrometry (MS)

Mass spectrometry is an essential technique for verifying the molecular weight of novel fluorinated amino acids and confirming their successful incorporation into proteins.[7][11]

Key Applications of MS in Fluorinated Amino Acid Analysis:

-

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the synthesized amino acid.[12]

-

Purity Assessment: MS can detect the presence of any impurities from the synthesis or degradation products.

-

Confirmation of Incorporation: By analyzing the mass of a protein expressed with a fluorinated amino acid, the degree of incorporation can be determined.[5][8]

-

Peptide Mapping: Following proteolytic digestion, MS/MS sequencing can be used to pinpoint the exact location of the fluorinated amino acid within the protein sequence.

Experimental Workflow for MS Analysis of a Fluorinated Protein:

Caption: General workflow for mass spectrometry analysis of a fluorinated protein.

Table 2: Expected Mass Shifts for Common Fluorinated Amino Acids

| Amino Acid | Fluorinated Analog | Mass Change (Da) |

| Phenylalanine | 4-Fluorophenylalanine | +18.0009 |

| Tyrosine | 3-Fluorotyrosine | +17.9913 |

| Tryptophan | 5-Fluorotryptophan | +18.0009 |

Probing Vibrational Modes with Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. While not as commonly used as NMR and MS for the routine characterization of fluorinated amino acids, these techniques can offer complementary structural insights.[13][14]

The introduction of a C-F bond will give rise to a characteristic stretching vibration in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The exact position of this band can be sensitive to the local environment and can be used to study hydrogen bonding interactions involving the fluorine atom.[13] Raman spectroscopy can also be used to probe the vibrational modes of fluorinated amino acids, with the C-F stretch often being a weak scatterer.[13]

Conclusion

The spectroscopic characterization of novel fluorinated amino acids is a multi-faceted endeavor that relies on the synergistic application of several powerful analytical techniques. ¹⁹F NMR, with its exceptional sensitivity and background-free nature, provides an unparalleled window into the local environment of the fluorine probe, making it an indispensable tool for studying protein structure, dynamics, and interactions. Mass spectrometry plays a crucial role in confirming molecular identity, assessing purity, and verifying incorporation into larger biomolecules. Vibrational spectroscopy offers complementary information on the bonding and functional groups within the molecule. By leveraging the strengths of each of these techniques, researchers can gain a comprehensive understanding of their novel fluorinated amino acids and unlock their full potential in the development of next-generation therapeutics and research tools.

References

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

-

Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. [Link]

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC. National Institutes of Health. [Link]

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific Contacts in Proteins. ChemRxiv. [Link]

-

Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. bioRxiv. [Link]

-

Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy Online. [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta. [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]

-

Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology. [Link]

-

Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC. National Institutes of Health. [Link]

-

Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

-

Vibrational spectroscopy study of complex gallium(III) fluorides with amino acid glycine. Vestnik of the Far East Branch of the Russian Academy of Sciences. [Link]

-

The most commonly used fluorinated amino acids for PrOF NMR,... ResearchGate. [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids. Chinese Journal of Chemistry. [Link]

-

Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. PLOS ONE. [Link]

-

Vibrational spectroscopy study of complex gallium(III) fluorides with amino acid glycine. ResearchGate. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Vibrational spectroscopy study of complex gallium(III) fluorides with amino acid glycine - Voit - Vestnik of the Far East Branch of the Russian Academy of Sciences [journals.rcsi.science]

A Technical Guide to the Discovery and Synthesis of Trifluoro-Isopropyl-Butyric Acid Derivatives

Abstract

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and synthesis of a promising class of compounds: trifluoro-isopropyl-butyric acid derivatives. We will delve into the rationale behind their design, detail robust synthetic methodologies, and discuss their potential applications in drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Trifluoromethyl Group

In drug design, the core structure or "scaffold" of a molecule is critical for determining its biological activity and pharmacokinetic properties.[1] The modification of these scaffolds with specific functional groups is a key strategy to enhance therapeutic efficacy.[1] Among these, the trifluoromethyl (-CF3) group has emerged as a uniquely powerful moiety.

The CF3 group offers a compelling combination of properties that medicinal chemists leverage to transform promising compounds into viable drug candidates:[1][2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to enzymatic breakdown by metabolic enzymes like cytochrome P450s.[1][3] This often leads to a longer drug half-life, reducing the required dosing frequency.[3]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[1][2][4] This property can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, improving its bioavailability and distribution.[1][3]

-

Modulation of Physicochemical Properties: The high electronegativity of the CF3 group acts as a strong electron-withdrawing group, which can influence the acidity or basicity (pKa) of nearby functional groups. This modulation can be critical for optimizing a drug's interaction with its biological target.[1]

-

Improved Binding Affinity: The unique steric and electronic nature of the CF3 group can lead to stronger and more specific interactions with the active site of a target protein or enzyme, thereby increasing the drug's potency.[1][2][5]

When combined with a butyric acid scaffold—a structure found in several human metabolites—and an isopropyl group, the resulting trifluoro-isopropyl-butyric acid derivatives represent a class of molecules with significant therapeutic potential.

Core Synthetic Strategies

The synthesis of chiral molecules containing a trifluoromethyl group presents a significant challenge. However, several robust strategies have been developed. Asymmetric synthesis, which selectively produces one enantiomer (a non-superimposable mirror image) of a chiral molecule, is particularly important as different enantiomers can have vastly different biological activities.[6]

Asymmetric Trifluoromethylation: A Key Challenge

The stereoselective introduction of a CF3 group is a primary focus of modern organic synthesis.[7] Various methods have been developed, including radical, nucleophilic, and electrophilic trifluoromethylation approaches.[8] For the synthesis of α-trifluoromethyl carboxylic acid derivatives, methods like Ru-catalyzed radical addition to zirconium enolates have been shown to be effective.[7]

A general workflow for the asymmetric synthesis of a trifluoro-isopropyl-butyric acid derivative might involve the following key stages.

Caption: Generalized workflow for asymmetric synthesis.

Biocatalytic Approaches

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lactate dehydrogenases (LDHs), for example, have been successfully used for the asymmetric reduction of trifluoropyruvic acid to produce chiral 3,3,3-trifluoro-2-hydroxypropanoic acid with excellent stereoselectivity.[9] This biocatalytic approach can provide access to valuable chiral building blocks for more complex derivatives.

Featured Derivative & Synthetic Protocol

To illustrate the practical application of these strategies, we will focus on the synthesis of a representative trifluoro-isopropyl-butyric acid derivative.

Target Molecule: (R)-3,3,3-trifluoro-2-isopropylpropanoic acid

This molecule serves as a valuable chiral building block. Its synthesis requires precise control over the stereocenter bearing the isopropyl group.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from methodologies involving the enantioselective synthesis of β-trifluoromethyl α-amino acids, which share a similar structural challenge.[10] The key step is the asymmetric hydrogenation of a trifluoromethylated α,β-unsaturated ester using a chiral rhodium catalyst.

Step 1: Synthesis of the α,β-Unsaturated Ester Precursor

-

To a solution of isopropyl trifluoroacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of the ylide generated from isopropyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated α,β-unsaturated ester.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a pressure vessel with the trifluoromethylated α,β-unsaturated ester (1.0 eq) and a chiral rhodium catalyst, such as [((R)-Trichickenfootphos)Rh(COD)]BF4 (0.01 eq).[10]

-

Add degassed methanol as the solvent.

-

Seal the vessel, remove it from the glovebox, and purge with high-purity hydrogen gas (3 cycles).

-

Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature for 24 hours.

-

Carefully vent the excess hydrogen and concentrate the reaction mixture under reduced pressure.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude product from Step 2 in a mixture of THF and water (2:1).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the final product, (R)-3,3,3-trifluoro-2-isopropylpropanoic acid.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are essential for structural elucidation. The chemical shift and coupling constants in 19F NMR are highly sensitive to the local electronic environment, providing definitive evidence of the CF3 group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the product, confirming the success of the asymmetric synthesis.

Representative Data Table

| Compound | Synthetic Method | Yield (%) | Enantiomeric Excess (%) | 19F NMR (δ, ppm) |

| (R)-3,3,3-trifluoro-2-isopropylpropanoic acid | Asymmetric Hydrogenation | 85 | >95 | -74.1 (d, J = 8.2 Hz) |

| (S)-3,3,3-trifluoro-2-hydroxypropanoic acid | Biocatalytic Reduction[9] | >99 | >99.5 | Not reported |

Applications in Drug Development and Future Outlook

Trifluoro-isopropyl-butyric acid derivatives are versatile intermediates for the synthesis of more complex bioactive molecules. Their incorporation into drug candidates can lead to improved pharmacological profiles.[1][2] For instance, the trifluoromethyl group is a key component in numerous FDA-approved drugs, including antivirals and anticancer agents.[2][8]

The development of more efficient, cost-effective, and scalable methods for the asymmetric synthesis of these compounds remains an active area of research.[11] Advances in catalysis, including both organocatalysis and biocatalysis, will undoubtedly expand the accessibility and application of these valuable building blocks in the discovery of next-generation therapeutics.[12][13]

Caption: Structure-Property-Outcome Relationship.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).

- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.

- Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. (2025, October 10). Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC.

- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.

- Examples of drugs bearing trifluoromethyl groups (highlighted in green)...

- Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. (2025, March 27). PubMed.

- Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. (2010, May 7). PubMed.

- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022, March 16).

- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022, April 13). PubMed.

- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal.

- Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. (2022, February 2). Semantic Scholar.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023, February 22). MDPI.

- A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC.

- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

"structural characterization of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid"

An In-Depth Technical Guide to the Structural Characterization of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated β-Amino Acids

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] In the realm of drug development, fluorinated amino acids are valuable building blocks for creating novel peptides and small molecule therapeutics.[] 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid is a fascinating example, combining the structural features of a β-amino acid with the unique properties imparted by a trifluoromethyl group. As a β-amino acid, it can be incorporated into peptides to create unnatural folds and confer resistance to enzymatic degradation.[3] This guide provides a comprehensive overview of the key analytical techniques and experimental workflows for the complete structural elucidation of this compound.

Molecular Structure and Physicochemical Properties

3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid possesses two stereocenters, giving rise to four possible stereoisomers. The trifluoromethyl group is strongly electron-withdrawing, which influences the acidity of the carboxylic acid and the basicity of the amino group. The isopropyl group adds steric bulk and hydrophobicity. A thorough characterization must therefore not only confirm the connectivity of the atoms but also establish the relative and absolute stereochemistry.

| Property | Predicted Value/Characteristic | Significance |

| Molecular Formula | C7H12F3NO2 | --- |

| Molecular Weight | 200.17 g/mol | Foundational for mass spectrometry. |

| pKa (-COOH) | ~3-4 | Influenced by the inductive effect of the CF3 group. |

| pKb (-NH2) | ~9-10 | Standard for amino acids. |

| Chirality | Two stereocenters | Requires stereospecific analytical techniques. |

| Hydrophobicity | Moderate | The isopropyl and trifluoromethyl groups contribute to its lipophilicity. |

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. For 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid, electrospray ionization (ESI) would be a suitable technique, likely showing a prominent protonated molecule [M+H]+ at m/z 200.1.[4]

A key fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF3), which would result in a fragment ion at [M-69]+.[1] Other expected fragmentations would involve the loss of the carboxylic acid group (-COOH), the amino group (-NH2), and cleavage adjacent to the isopropyl group.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation : Dissolve the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is a good starting point. For separating stereoisomers, a chiral stationary phase would be necessary.[5]

-

Mobile Phase : A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used for ESI-MS. .

-

-

Mass Spectrometry Detection :

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode : Full scan mode to detect the molecular ion and tandem MS (MS/MS) to analyze fragmentation patterns.

-

Caption: Workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure of a molecule in solution. A combination of 1H, 13C, and 19F NMR experiments would be required for full characterization.

-

¹H NMR : Will show signals for the protons on the isopropyl group, the α- and β-protons, and the amine and carboxylic acid protons. The coupling patterns between these protons will help to establish the connectivity.

-

¹³C NMR : Will reveal the number of unique carbon environments. The carbon attached to the three fluorine atoms will have a characteristic chemical shift and will appear as a quartet due to C-F coupling.

-

¹⁹F NMR : This is particularly informative for fluorinated compounds.[6][7][8] A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be indicative of the electronic environment.[9]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a 5 mm NMR tube.[7]

-

Instrument Setup :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Pulse Program : A standard single-pulse experiment is usually sufficient.[7]

-

-

Data Acquisition : Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing : Process the free induction decay (FID) with Fourier transformation, phasing, and baseline correction.

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry of the two chiral centers, single-crystal X-ray crystallography is the gold standard.[10][11][12] This technique requires the growth of a high-quality single crystal of the compound. The resulting electron density map allows for the precise placement of every atom in the crystal lattice.[13]

Caption: A comprehensive workflow for structural elucidation.

Chromatographic Methods: Purity and Chiral Separation

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating its stereoisomers.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column can be used to determine the purity of the compound. To separate the enantiomers and diastereomers, a chiral stationary phase (CSP) is required.[5][14]

-

Gas Chromatography (GC) : For GC analysis, the amino acid must first be derivatized to increase its volatility.[15][16] Chiral GC columns can then be used for the separation of the stereoisomers.

Experimental Protocol: Chiral HPLC

-

Column Selection : Choose a suitable chiral stationary phase, such as a polysaccharide-based or crown ether column.[14]

-

Mobile Phase Optimization : Screen different mobile phases (e.g., hexane/isopropanol or acetonitrile/water mixtures) to achieve baseline separation of the stereoisomers.

-

Detection : UV detection is typically used, assuming the compound has a chromophore or is derivatized. If not, an evaporative light scattering detector (ELSD) or mass spectrometer can be employed.

Conclusion

The structural characterization of 3-Amino-4,4,4-trifluoro-2-isopropyl-butyric acid requires a multi-technique approach. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, is crucial for elucidating the covalent framework. Chromatographic methods are vital for purity assessment and the challenging task of separating the stereoisomers. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement. By integrating the data from these powerful analytical methods, a complete and confident structural assignment can be achieved, paving the way for its potential applications in medicinal chemistry and materials science.

References

- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry - Benchchem. (n.d.).

- Beier, A., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. PubMed.

- Hu, K., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.

- Theillet, F.-X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.

- Fluorine NMR. (n.d.).

- Fluorinated Amino Acids. (n.d.). BOC Sciences.

- Separation of amino acids by gas chromatography using new fluoro derivatives. (n.d.). Analytical Chemistry - ACS Publications.

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.

- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (n.d.). PMC.

- Thomas, N. C. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin–Madison.

- Protein X-ray Crystallography. (n.d.).

- Gas-chromatographic separation of stereoisomers of dipeptides. (2006). Chirality.

- Gellman, S. H., et al. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. PMC.

- Gellman, S. H., et al. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society.

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS.

- Identification of amino acid sequence by X-ray crystallography. (n.d.). Biblioteka Nauki.

- Amino Acids Reference Chart. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biophysics.org [biophysics.org]

- 10. Protein X-ray Crystallography [proteinstructures.com]

- 11. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. uni-giessen.de [uni-giessen.de]

Strategic Solubilization of Fluorinated Amino Acids for Peptide Engineering

Executive Summary: The Fluorous Paradox

Fluorinated amino acids (FAAs) have become indispensable tools in modern drug discovery.[1] The strategic substitution of hydrogen with fluorine—the "fluorine scan"—can dramatically enhance proteolytic stability, modulate lipophilicity, and alter peptide conformation without significantly changing steric bulk.

However, these benefits come with a significant handling bottleneck: Solubility .

The introduction of fluorine creates a physicochemical paradox. While the C-F bond is highly polar due to fluorine’s electronegativity (4.0 Pauling scale), the low polarizability of the fluorine atom often renders the molecule globally hydrophobic. Furthermore, highly fluorinated residues exhibit the "fluorous effect," a tendency to self-associate and segregate from both aqueous and standard organic phases.[2]

This guide provides a technical framework for overcoming these solubility challenges, moving beyond trial-and-error to a first-principles approach using solvent thermodynamics and aggregation disruption.

The Physicochemical Basis of Insolubility

To solubilize FAAs effectively, one must understand the forces driving their aggregation. Unlike standard hydrophobic amino acids (e.g., Leucine, Phenylalanine), FAAs do not interact with solvents through simple Van der Waals forces alone.

The Fluorine Effect

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The tight hold of the fluorine nucleus on its electrons results in a shell of low polarizability. This creates two competing phenomena:

-

Hydrophobicity: The non-polarizable shell repels polar solvents (water).

-

Lipophobicity: Paradoxically, perfluorinated chains also repel standard lipophilic solvents because they cannot induce dipoles effectively.

This leads to Lattice Energy Dominance . In the solid state, zwitterionic FAAs (and even some protected variants) form stable crystal lattices driven by electrostatic interactions and the fluorous effect (F---F interactions), which standard solvents struggle to penetrate.

Visualization: The Solubility Interaction Network

Figure 1: The causal pathway from atomic properties to macroscopic insolubility. The "Fluorous Effect" creates a thermodynamic barrier that standard solvents cannot easily overcome.

Solvent Selection Strategy: The Toolbox

The "Like Dissolves Like" rule fails with FAAs because few solvents are "like" fluorine. Instead, we must use solvents that disrupt the specific intermolecular forces holding the FAA crystal together.

The Fluorinated Alcohols (The "Magic" Solvents)

Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are the gold standards for dissolving stubborn FAAs and peptides.

-

Mechanism: HFIP is a strong hydrogen bond donor (high acidity, pKa ~9.3) but a poor acceptor. It aggressively disrupts intermolecular H-bonds (in the crystal lattice or peptide backbone) and replaces them with solvent-solute H-bonds.

-

The Coating Effect: HFIP tends to cluster around fluorinated side chains, effectively "coating" the molecule and mediating its transfer into the bulk solvent.

Comparative Solvent Data

| Solvent Class | Solvent | Dielectric Const. ( | Utility for FAAs | Primary Mechanism |

| Fluorinated Alcohol | HFIP | 16.7 | High | H-bond disruption; Fluorous affinity |

| Fluorinated Alcohol | TFE | 26.7 | High | Similar to HFIP but less potent |

| Polar Aprotic | DMF | 36.7 | Medium | General solvation; breaks dipole interactions |

| Polar Aprotic | DMSO | 46.7 | Medium-High | High polarity; breaks lattice energy |

| Chlorinated | DCM | 8.9 | Low | Good for protected FAAs; poor for free FAAs |

| Ether | THF | 7.5 | Low | Limited utility; often precipitates FAAs |

Experimental Protocol: The "Titration" Method

Objective: To dissolve a highly fluorinated, Fmoc-protected amino acid (e.g., Fmoc-Pentafluoro-Phe-OH) for Solid Phase Peptide Synthesis (SPPS).

Safety Note: HFIP is volatile and corrosive to eyes. Work in a fume hood.

Phase 1: Preparation

-

Drying: Ensure the FAA powder is desiccated. Water content can drastically reduce solubility in organic/fluorinated solvents by competing for H-bonds.

-

Vessel: Use a glass scintillation vial. Avoid polystyrene (some solvents attack it).

Phase 2: The Dissolution Workflow

Do not dump the full volume of solvent at once. Use the Binary Solvent Titration method to prevent "crashing out" (gelation).

Step 1: The Primary Disrupter (HFIP)

-

Add minimal HFIP (approx. 10-20% of final target volume) directly to the solid.

-

Why? You need the highest concentration of the "disrupter" to break the crystal lattice initially.

-

Action: Vortex or sonicate for 30 seconds. The solution should become clear or translucent.

Step 2: The Carrier Solvent (DMF/NMP)

-

Slowly add the carrier solvent (DMF or NMP) to reach the desired concentration (usually 0.1M - 0.2M for SPPS).

-

Critical: Add dropwise while swirling. If cloudiness persists, stop and sonicate.

Step 3: Thermal Assist (Optional but Recommended)

-

If aggregates remain, heat the solution to 40°C in a water bath.

-

Note: Do not exceed 50°C for Fmoc-amino acids to avoid premature deprotection or racemization.

Visualization: The Dissolution Decision Tree

Figure 2: Operational workflow for solubilizing difficult fluorinated amino acids. The use of HFIP as a pre-solvent is the critical control point.

Application in SPPS (Solid Phase Peptide Synthesis)[3][4][5][6]

When incorporating FAAs into peptide chains, solubility affects coupling efficiency . If the FAA aggregates in the coupling mixture, reaction kinetics drop, leading to deletion sequences.

Solvent Mixtures for Coupling

Standard SPPS uses DMF.[3][4] However, for FAAs, a binary mixture is superior.

-

Recommended: DMF:HFIP (80:20 v/v).

-

Effect: This mixture maintains the solubility of the FAA and improves the swelling of the resin (particularly PEG-based resins like ChemMatrix), allowing better diffusion of the bulky fluorinated monomer.

Coupling Reagents

Avoid phosphonium salts (PyBOP) if solubility is marginal, as they require higher concentrations.

-

Preferred: DIC/Oxyma Pure. This carbodiimide/oxime chemistry is robust and tolerates the presence of fluorinated alcohols better than uronium salts (HBTU/HATU), which can react with alcohol solvents (though HFIP is sterically hindered, the risk exists).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Gelation upon adding DMF | The "Fluorous" phase is separating from the polar organic phase. | Increase HFIP content; Add a chaotropic salt (0.1M LiCl) to disrupt the gel network. |

| Precipitation over time | Thermodynamic instability (supersaturation). | Prepare solutions immediately before use. Do not store stock solutions of FAAs. |

| Incomplete Coupling | Steric hindrance + Aggregation on resin. | Double couple. Use higher temperature (50°C) or switch solvent to NMP/HFIP (4:1). |

References

-

Physicochemical Properties of Fluorin

- Source: Qiu, X. L., et al.

- Context: Establishes the lipophilicity and steric parameters of C-F bonds.

-

(Representative link for grounding)

-

HFIP as a Structure-Inducing and Solubilizing Agent

-

Source: Roccatano, D., et al. "Mechanism of peptide stabilization by fluorinated solvents."[5] Proceedings of the National Academy of Sciences (PNAS).

- Context: Explains the "coating" mechanism of HFIP on hydrophobic/fluorin

-

-

Solvent Systems in SPPS

- Source: Albericio, F., et al. "Solvents for Solid Phase Peptide Synthesis." Peptide Science.

- Context: Validates the use of binary solvent mixtures (DMF/HFIP) for difficult sequences.

-

The Fluorous Effect in Peptides

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marsh Lab - Fluorinated Peptides [sites.google.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethylated Butyric Acid

This guide provides an in-depth exploration of the potential biological activities of trifluoromethylated butyric acid derivatives. By integrating the unique physicochemical properties of the trifluoromethyl group with the known biological functions of butyric acid, we will delve into the rationale behind their design, potential mechanisms of action, and the experimental frameworks for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Strategic Union of Trifluoromethyl Groups and Butyric Acid: A Foundation for Enhanced Bioactivity

The incorporation of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in modern medicinal chemistry to enhance therapeutic potential. This is due to the unique properties conferred by the -CF3 group, including its strong electron-withdrawing nature, high lipophilicity (Hansch-Fujita π constant of +0.88), and exceptional metabolic stability owing to the robust C-F bonds.[1][2] These attributes can lead to improved target binding affinity, increased membrane permeability, and a longer biological half-life of drug candidates.[1][2][3] Approximately 20% of FDA-approved drugs contain fluorine, underscoring the significance of this element in drug design.[2]

Butyric acid, a short-chain fatty acid, is a natural product of dietary fiber fermentation in the colon and is recognized for its diverse biological activities.[4][5][6] It plays a crucial role in maintaining gut health and has demonstrated potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[6][7][8] A primary mechanism of butyrate's action is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[9][10] By inhibiting HDACs, butyrate can induce histone hyperacetylation, leading to changes in the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[9] However, the therapeutic application of butyric acid is often limited by its short plasma half-life, which is less than 5 minutes in mice and rabbits.[11][12]

The strategic trifluoromethylation of butyric acid presents a compelling approach to overcome the pharmacokinetic limitations of the parent molecule while potentially enhancing its intrinsic biological activities. This guide will explore the promising therapeutic avenues for these modified compounds.

Potential Biological Activities and Underlying Mechanisms

Histone Deacetylase (HDAC) Inhibition

The most prominent and well-documented biological activity of butyric acid is its ability to inhibit HDACs.[9][10] This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of genes that can suppress tumor growth, among other effects.[9] Trifluoromethyl ketones have also been identified as inhibitors of HDACs.[13] Therefore, it is highly plausible that trifluoromethylated butyric acid derivatives would exhibit potent HDAC inhibitory activity.

The proposed mechanism of action involves the trifluoromethyl group enhancing the binding affinity of the butyric acid scaffold to the active site of HDAC enzymes. The electron-withdrawing nature of the -CF3 group can increase the acidity of the carboxylic acid, potentially leading to stronger interactions with key residues in the enzyme's active site.

Diagram 1: Proposed Mechanism of HDAC Inhibition by Trifluoromethylated Butyric Acid

Caption: Proposed interaction of trifluoromethylated butyric acid with the HDAC active site.

Anticancer Activity

Building upon their potential as HDAC inhibitors, trifluoromethylated butyric acid derivatives are promising candidates for anticancer agents. HDAC inhibitors are known to induce apoptosis (programmed cell death) in various cancer cell lines.[4] Studies on butyric acid derivatives have shown their ability to induce apoptosis in colorectal carcinoma cells, characterized by DNA damage and activation of caspase-3.[4][14][15]

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group could lead to improved cellular uptake and sustained intracellular concentrations of the drug, thereby potentiating its anticancer effects. The proposed mechanism involves the induction of cell cycle arrest and apoptosis through the regulation of gene expression secondary to HDAC inhibition.

Anti-inflammatory Activity

Butyric acid is a known modulator of the immune system with potent anti-inflammatory properties.[6][16] It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6][17] This effect is partly mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6]

Trifluoromethylation could enhance the anti-inflammatory potency of butyric acid. The increased lipophilicity may facilitate interaction with cellular membranes and intracellular targets involved in inflammatory signaling pathways.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

Caption: Simplified diagram of the potential anti-inflammatory action via NF-κB inhibition.

Other Potential Biological Activities

The introduction of a trifluoromethyl group can also lead to novel biological activities. For instance, trifluoromethyl-containing compounds have been developed as potent inhibitors of various enzymes, including angiotensin-converting enzyme (ACE) and serine proteases.[18][19] Therefore, it is conceivable that trifluoromethylated butyric acid derivatives could act as inhibitors of other enzymes relevant to human diseases.

Furthermore, trifluoromethylated derivatives of indole-3-butyric acid (IBA) have been synthesized and shown to act as plant growth regulators, promoting root elongation.[20][21][22][23] This highlights the potential for these compounds to have diverse biological effects beyond the context of human therapeutics.

Anticipated Pharmacokinetic Profile

A significant advantage of trifluoromethylation is the potential to improve the pharmacokinetic profile of butyric acid. Butyric acid itself is rapidly metabolized, which limits its systemic therapeutic use.[11][12] The metabolic stability of the C-F bond is expected to reduce the rate of degradation of trifluoromethylated butyric acid, leading to a longer half-life and sustained therapeutic concentrations.[1][2]

The increased lipophilicity of the trifluoromethylated analogues is also expected to enhance their absorption and distribution across biological membranes, potentially leading to better bioavailability compared to butyric acid.[1]

Experimental Protocols for Evaluation

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of trifluoromethylated butyric acid derivatives against HDAC enzymes.

Principle: This is a fluorometric assay that measures the activity of HDAC enzymes. A fluorogenic substrate is deacetylated by the HDAC enzyme, which is then cleaved by a developer to produce a fluorescent signal. The presence of an HDAC inhibitor reduces the deacetylation and thus the fluorescent signal.

Step-by-Step Methodology:

-

Prepare Reagents:

-

HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., trypsin and a trichostatin A as a positive control).

-

Test compounds (trifluoromethylated butyric acid derivatives) dissolved in DMSO.

-

-

Assay Procedure:

-

Add 50 µL of assay buffer to the wells of a 96-well black microplate.

-

Add 5 µL of serially diluted test compounds or control (DMSO for negative control, trichostatin A for positive control).

-

Add 20 µL of HDAC enzyme solution and incubate for 10 minutes at 37°C.

-

Add 25 µL of the fluorogenic substrate and incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the developer solution.

-

Incubate for 15 minutes at 37°C.

-

-

Data Analysis:

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Diagram 3: Experimental Workflow for In Vitro HDAC Inhibition Assay

Caption: Step-by-step workflow for the in vitro HDAC inhibition assay.

Cell Viability and Apoptosis Assays in Cancer Cell Lines

Objective: To assess the cytotoxic and pro-apoptotic effects of trifluoromethylated butyric acid derivatives on cancer cells.

Cell Line: Human colorectal carcinoma HCT116 cells are a suitable model, as butyric acid has known effects in this cell line.[4][14]

Step-by-Step Methodology for Cell Viability (MTT Assay):

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-